molecular formula C9H10O2S B8708224 (3-Methoxyphenylsulphanyl)acetaldehyde CAS No. 105126-91-8

(3-Methoxyphenylsulphanyl)acetaldehyde

Cat. No.: B8708224
CAS No.: 105126-91-8
M. Wt: 182.24 g/mol
InChI Key: LIQQUIOSCAHCIZ-UHFFFAOYSA-N
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Description

(3-Methoxyphenylsulphanyl)acetaldehyde is a sulfur-containing acetaldehyde derivative characterized by a 3-methoxyphenylthio (-S-C₆H₄-OCH₃) substituent attached to the acetaldehyde backbone (CH₃CHO). Its molecular formula is C₉H₁₀O₂S, with a molar mass of 194.24 g/mol.

Such derivatives are often explored in organic synthesis, agrochemicals, and pharmaceuticals due to their unique functionalization .

Properties

CAS No.

105126-91-8

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(3-methoxyphenyl)sulfanylacetaldehyde

InChI

InChI=1S/C9H10O2S/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-5,7H,6H2,1H3

InChI Key

LIQQUIOSCAHCIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SCC=O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares (3-Methoxyphenylsulphanyl)acetaldehyde with structurally or functionally related acetaldehyde derivatives, drawing on data from analogs discussed in the evidence.

Structural and Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Substituents Reactivity Notes
Acetaldehyde C₂H₄O 44.05 20.2 Aldehyde (-CHO) Highly volatile; forms adducts with SO₂ and proteins ; prone to oxidation .
2-(3-Chlorophenyl)acetaldehyde C₈H₇ClO 154.59 ~200 (estimated) Chlorophenyl (-C₆H₄-Cl) Increased boiling point due to aromatic Cl substitution; used in pesticide synthesis .
(3-Methoxyphenylsulphanyl)acetaldehyde C₉H₁₀O₂S 194.24 >200 (estimated) Methoxyphenylthio (-S-C₆H₄-OCH₃) Higher molar mass and boiling point vs. acetaldehyde; sulfur enhances nucleophilicity .

Key Observations :

  • The methoxyphenylthio group significantly increases molecular weight and boiling point compared to unsubstituted acetaldehyde, similar to chlorophenyl analogs .
  • Sulfur and methoxy groups may alter solubility: thioethers are typically less polar than hydroxyl or amino groups but more lipophilic than chlorinated analogs .
Reactivity and Functional Role
  • Acetaldehyde: Forms adducts with nucleophiles (e.g., SO₂ in wine, dopamine in biological systems) . Reacts with ethanol to generate ethyl acetate in fermentation .
  • Chlorophenylacetaldehydes : Participate in condensation reactions for heterocyclic compound synthesis (e.g., pesticides, pharmaceuticals) .
  • (3-Methoxyphenylsulphanyl)acetaldehyde : Likely exhibits similar aldehyde reactivity (e.g., nucleophilic addition, oxidation to carboxylic acids). The thioether group may facilitate radical reactions or metal coordination, as seen in sulfur-containing agrochemicals .
Sensory and Environmental Impact
  • Acetaldehyde: Imparts fruity/nutty aromas in wines at low concentrations (<150 mg/L) but becomes pungent at higher levels . Classified as a carcinogen; indoor concentrations exceed outdoor due to combustion sources .
  • Thiol Derivatives (e.g., 3-methylthio-1-propanol): Contribute sulfury aromas at µg/L levels in wines; synergistic/antagonistic interactions with other volatiles .
  • (3-Methoxyphenylsulphanyl)acetaldehyde: No direct sensory data, but the methoxyphenyl group may introduce phenolic or anisic notes.

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